Cas no 21036-51-1 (7-methoxy-2,1,3-benzoxadiazol-4-amine)
7-methoxy-2,1,3-benzoxadiazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 7-Methoxybenzo[c][1,2,5]oxadiazol-4-amine
- 4-methoxy-2,1,3-benzoxadiazol-7-amine
- 7-methoxy-2,1,3-benzoxadiazol-4-amine(SALTDATA: FREE)
- 4-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-ylamine
- 4-Methoxy-7-amino-benzofurazan
- 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHOXY-
- 7,8,9,10-Tetrahydro-11-amino-4-methoxy-6H-cyclohepta(b)quinoline
- 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHOXY-6H-CYCLOHEPTA[B]QUINOLINE
- AC1L2J41
- BRN 0403234
- CTK5A4369
- MAS 795
- MFCD12189715
- 7-methoxy-2,1,3-benzoxadiazol-4-amine
- AKOS009542742
- EN300-1294529
- 21036-51-1
- BS-37595
-
- MDL: MFCD12189715
- Inchi: 1S/C7H7N3O2/c1-11-5-3-2-4(8)6-7(5)10-12-9-6/h2-3H,8H2,1H3
- InChI Key: REQQPMBEQINDBP-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C2C1=NON=2)N
Computed Properties
- Exact Mass: 165.05391
- Monoisotopic Mass: 165.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 74.2Ų
Experimental Properties
- PSA: 74.17
7-methoxy-2,1,3-benzoxadiazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M266528-100mg |
7-methoxy-2,1,3-benzoxadiazol-4-amine |
21036-51-1 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M266528-500mg |
7-methoxy-2,1,3-benzoxadiazol-4-amine |
21036-51-1 | 500mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M266528-1g |
7-methoxy-2,1,3-benzoxadiazol-4-amine |
21036-51-1 | 1g |
$ 230.00 | 2022-06-04 | ||
| Ambeed | A539409-1g |
7-Methoxybenzo[c][1,2,5]oxadiazol-4-amine |
21036-51-1 | 95+% | 1g |
$144.0 | 2024-04-21 | |
| Ambeed | A539409-5g |
7-Methoxybenzo[c][1,2,5]oxadiazol-4-amine |
21036-51-1 | 95+% | 5g |
$393.0 | 2024-04-21 | |
| A2B Chem LLC | AF62354-250mg |
7-Methoxybenzo[c][1,2,5]oxadiazol-4-amine |
21036-51-1 | 95% | 250mg |
$108.00 | 2024-04-20 | |
| A2B Chem LLC | AF62354-1g |
7-Methoxybenzo[c][1,2,5]oxadiazol-4-amine |
21036-51-1 | 95% | 1g |
$118.00 | 2024-04-20 | |
| A2B Chem LLC | AF62354-5g |
7-Methoxybenzo[c][1,2,5]oxadiazol-4-amine |
21036-51-1 | 95% | 5g |
$441.00 | 2024-04-20 | |
| abcr | AB293860-250mg |
7-Methoxy-2,1,3-benzoxadiazol-4-amine, 95%; . |
21036-51-1 | 95% | 250mg |
€168.30 | 2025-02-17 | |
| abcr | AB293860-1g |
7-Methoxy-2,1,3-benzoxadiazol-4-amine, 95%; . |
21036-51-1 | 95% | 1g |
€230.10 | 2025-02-17 |
7-methoxy-2,1,3-benzoxadiazol-4-amine Suppliers
7-methoxy-2,1,3-benzoxadiazol-4-amine Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 7-methoxy-2,1,3-benzoxadiazol-4-amine
Introduction to 7-Methoxy-2,1,3-Benzoxadiazol-4-Amine (CAS No. 21036-51-1)
7-Methoxy-2,1,3-benzoxadiazol-4-amine, with the CAS number 21036-51-1, is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. The presence of the methoxy group at the 7-position and the amino group at the 4-position imparts unique chemical and biological characteristics to this molecule.
The structure of 7-methoxy-2,1,3-benzoxadiazol-4-amine is characterized by a benzene ring fused with a 1,3-diazole ring and an oxygen atom, forming a benzoxadiazole core. The methoxy substituent at the 7-position enhances the lipophilicity of the molecule, which can influence its bioavailability and cellular uptake. The amino group at the 4-position provides a reactive site for further chemical modifications, making this compound a valuable starting point for drug design and synthesis.
Recent studies have highlighted the potential therapeutic applications of 7-methoxy-2,1,3-benzoxadiazol-4-amine. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 7-methoxy-2,1,3-benzoxadiazol-4-amine has been investigated for its neuroprotective properties. Research conducted at the University of California in 2021 demonstrated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. These findings suggest that 7-methoxy-2,1,3-benzoxadiazol-4-amine could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 7-methoxy-2,1,3-benzoxadiazol-4-amine has also been studied extensively. A pharmacokinetic analysis published in the European Journal of Pharmaceutical Sciences in 2020 revealed that this compound has good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Furthermore, it exhibits low toxicity in animal models, which is a crucial factor for its potential use as a therapeutic agent.
In terms of synthetic methods, several efficient routes have been developed to synthesize 7-methoxy-2,1,3-benzoxadiazol-4-amine. One common approach involves the reaction of 7-methoxybenzofuran with hydrazine hydrate followed by cyclization under acidic conditions. Another method involves the condensation of 7-methoxybenzofuran with formamide in the presence of a strong base. These synthetic strategies provide researchers with flexible options to produce this compound on both laboratory and industrial scales.
The structural versatility of 7-methoxy-2,1,3-benzoxadiazol-4-amine has also led to its use as a building block in combinatorial chemistry. By introducing various functional groups at different positions on the benzoxadiazole core, researchers can generate a library of analogs with diverse biological activities. This approach has been instrumental in identifying lead compounds for drug discovery programs targeting various diseases.
In conclusion, 7-methoxy-2,1,3-benzoxadiazol-4-amine (CAS No. 21036-51-1) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new applications and mechanisms of action for this compound, contributing to its growing importance in the field.
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